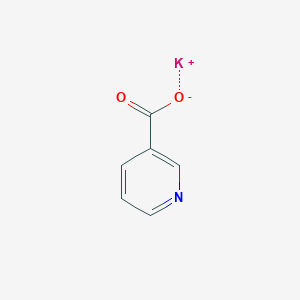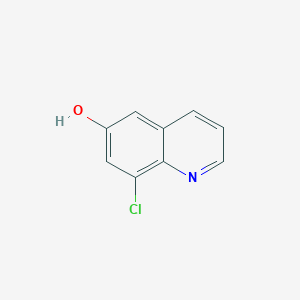
5-乙酰基-2,4-二甲基-1H-吡咯-3-羧酸
描述
“5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C9H11NO3 . It is a solid substance and is part of a class of compounds known as heterocyclic building blocks .
Molecular Structure Analysis
The molecular structure of “5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid” can be represented by the SMILES stringO=C(O)C1=C(C)NC(C(C)=O)=C1C . The InChI representation is 1S/C9H11NO3/c1-4-7(9(12)13)5(2)10-8(4)6(3)11/h10H,1-3H3,(H,12,13) . Physical and Chemical Properties Analysis
“5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid” is a solid substance . Its molecular weight is 181.19 . The compound has a storage temperature of room temperature .科学研究应用
抗菌剂:一项研究合成了(E)-甲基 2,4-二甲基-5-(3-氧代-3-苯基丙-1-烯-1-基)-1H-吡咯-3-羧酸盐的新衍生物,与查询的化合物密切相关。这些衍生物表现出显着的抗菌和抗真菌活性,这归因于杂环吡咯环的存在。随着结构中甲氧基的添加,抗菌活性增加 (Hublikar et al., 2019).
非线性光学 (NLO) 材料:另一项研究调查了含吡咯的查耳酮衍生物作为非线性光学材料的潜力。这种化合物衍生自乙基 4-乙酰基-3,5-二甲基-1H-吡咯-2-羧酸盐,对 NLO 应用表现出有希望的特性 (Singh et al., 2014).
种子生长促进:对 4-乙酰基-3,5-二甲基-1H-吡咯-2-羧酸衍生物的研究表明,这些化合物可以作为谷物作物种子的生长促进因子。研究发现,这些化合物,特别是那些含有卤素原子和甲氧基的化合物,有效地提高了发芽能量和种子生长 (Mikhedkina et al., 2019).
卟啉和二吡咯甲合成:一项研究详细介绍了苯甲基 3,5-二甲基-吡咯-2-羧酸盐的高效微波加速合成方法,苯甲基 3,5-二甲基-吡咯-2-羧酸盐是一种在卟啉和二吡咯甲合成中有用的吡咯。该方法提供了高产率和高纯度,这对于这些应用至关重要 (Regourd et al., 2006).
抗癌活性:另一项研究重点是合成具有潜在抗癌活性的吡咯衍生物。该研究合成了 4-R-6,8-二甲基-1-氧代-1,2-二氢吡咯并[1,2-d][1,2,4]三嗪-7-羧酸的新型乙酯,并揭示了它们的体外抗癌和抗菌特性 (Astakhina et al., 2016).
属性
IUPAC Name |
5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-4-7(9(12)13)5(2)10-8(4)6(3)11/h10H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJJSECHXQTROG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353447 | |
| Record name | 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17106-15-9 | |
| Record name | 5-Acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















